2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione
Overview
Description
2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione is a complex organic compound that features a unique combination of a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 3-chloro-5-trifluoromethyl-pyridine. This can be achieved through the chlorination of 5-trifluoromethyl-pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The next step involves the alkylation of the pyridine intermediate with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 2-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl intermediate.
Cyclization: The final step involves the cyclization of the intermediate with phthalic anhydride under acidic or basic conditions to form the isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole-1,3-dione moiety. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in diseases such as cancer and inflammation.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isoindole-1,3-dione moiety can participate in hydrogen bonding and other interactions with the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)acetonitrile
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)ethanamine
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)malononitrile
Uniqueness
2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substituents and an isoindole-1,3-dione structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the isoindole-1,3-dione moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-12-7-9(16(18,19)20)8-21-13(12)5-6-22-14(23)10-3-1-2-4-11(10)15(22)24/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGQVVWJYEUNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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